molecular formula C9H8BrN3O2 B2391509 1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione CAS No. 1857047-02-9

1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione

Cat. No.: B2391509
CAS No.: 1857047-02-9
M. Wt: 270.086
InChI Key: JDOMMBGLIUWTAG-UHFFFAOYSA-N
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Description

1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative featuring a pyrrole-2,5-dione core substituted with a 4-bromo-1-methylpyrazole group via a methylene bridge. Maleimides are known for their reactivity in Michael additions and bioconjugation applications.

Properties

IUPAC Name

1-[(4-bromo-1-methylpyrazol-3-yl)methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-12-4-6(10)7(11-12)5-13-8(14)2-3-9(13)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOMMBGLIUWTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2C(=O)C=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrilimine-Maleimide Cycloaddition

A widely reported method involves 1,3-dipolar cycloaddition between in situ-generated nitrilimines and N-substituted maleimides. For the target compound, nitrilimines derived from hydrazonoyl halides react with 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]maleimide under thermal or catalytic conditions.

Reaction Conditions :

  • Nitrilimine precursor : Hydrazonoyl bromide (e.g., 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde hydrazone).
  • Base : Triethylamine or potassium carbonate in anhydrous tetrahydrofuran (THF).
  • Temperature : Reflux at 80–90°C for 6–8 hours.

Mechanistic Insights :

  • Deprotonation of the hydrazonoyl halide generates a nitrilimine intermediate.
  • Cycloaddition with the maleimide’s electron-deficient diene system forms a pyrazole ring fused to the maleimide.

Yield : 65–75% after purification by column chromatography.

Alkylation of Maleimide Precursors

Direct N-Alkylation Strategy

The maleimide nitrogen is alkylated using a bromomethylpyrazole derivative. This method requires pre-synthesis of 3-(bromomethyl)-4-bromo-1-methyl-1H-pyrazole, which is then reacted with maleimide or its precursor.

Procedure :

  • Synthesis of 3-(bromomethyl)-4-bromo-1-methyl-1H-pyrazole :
    • Bromination of 1-methyl-1H-pyrazole-3-methanol using PBr₃ in dichloromethane.
  • Alkylation :
    • React the bromomethylpyrazole with maleic anhydride in acetone, followed by cyclization with ammonium acetate.

Optimization Notes :

  • Excess maleic anhydride (1.5 equiv) improves yield.
  • Cyclization at 120°C for 2 hours ensures complete ring formation.

Yield : 58–62% after recrystallization.

Reductive Cyclization of Maleamic Acid Derivatives

Maleamic Acid Intermediate Route

This two-step approach involves:

  • Formation of a maleamic acid derivative via condensation.
  • Reductive cyclization to the maleimide.

Step 1: Condensation
React 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with aminomaleic acid in ethanol under acidic conditions (HCl catalysis).

Step 2: Cyclization
Treat the maleamic acid intermediate with sodium borohydride in methanol, inducing intramolecular cyclodehydration.

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of aldehyde to aminomaleic acid.
  • Reduction time : 30–45 minutes at 0°C to prevent over-reduction.

Yield : 70–75% for the cyclization step.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
1,3-Dipolar Cycloaddition High regioselectivity; minimal byproducts Requires toxic hydrazonoyl halides 65–75%
N-Alkylation Straightforward alkylation step Low yields due to competing hydrolysis 58–62%
Reductive Cyclization Scalable; avoids harsh conditions Multi-step synthesis increases cost 70–75%

Structural and Spectroscopic Characterization

Key analytical data for the target compound:

  • Molecular Formula : C₉H₈BrN₃O₂.
  • Molecular Weight : 270.08 g/mol.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂), 3.89 (s, 3H, N-CH₃), 2.85 (s, 4H, maleimide-H).
  • MS (EI) : m/z 270 [M⁺], 272 [M+2⁺].

Industrial-Scale Considerations

Patent CN105906633A highlights challenges in large-scale production, emphasizing:

  • Solvent Choice : Acetone or THF preferred for cycloaddition steps.
  • Catalyst Recycling : Copper triflate in ionic liquids ([bmim]PF₆) enables 4–5 reuse cycles without yield loss.

Emerging Methodologies

Recent advances include photochemical cyclization and flow chemistry approaches, though these remain experimental for brominated pyrazole-maleimides.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized into two groups: pyrazole derivatives and maleimide/pyrrole-dione derivatives .

Compound Name / ID Core Structure Key Substituents Functional Groups Present
Target Compound Pyrrole-2,5-dione 4-Bromo-1-methylpyrazole (methylene bridge) Bromine, maleimide carbonyl
4-(4-Bromo-3-(4-chlorophenyl)-5-(...)-1H-pyrazol-1-yl)benzenesulfonamide (17) Pyrazole-sulfonamide 4-Bromo, 4-chlorophenyl, tetrahydroindole SO₂, C=O, NH₂
1-(4-Bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole Pyrazole-pyrrole 4-Bromophenyl, 2,5-dimethylpyrrole Bromine, pyrrole
1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione (T91) Pyrrole-2,5-dione Triarylmethyl (2-chlorophenyl) Chlorine, maleimide carbonyl
1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Pyrrole-2,5-dione 4-Chloro-3-nitrophenyl Chlorine, nitro, maleimide carbonyl

Key Observations :

  • The target compound lacks sulfonamide (SO₂) or nitro groups present in analogs , reducing its polarity compared to compounds like 17 .
  • The bromine atom in the target compound and 17 enables cross-coupling reactivity, whereas chlorine/nitro groups in analogs may prioritize electrophilic substitution.
Physicochemical and Spectroscopic Comparisons
Property / Data Target Compound (Inferred) Compound 17 Compound T91 1-(4-Chloro-3-nitrophenyl)-...
Molecular Weight (g/mol) ~300–350 (estimated) 575.91 338.1 252.61
Melting Point (°C) Not reported 129–130 93 Not reported
IR Peaks (cm⁻¹) ~1700 (C=O maleimide) 1670 (C=O), 1315 (SO₂) Not reported Not reported
1H-NMR Features Pyrazole CH₃ (~3.0–3.5 ppm), maleimide protons (~6.5–7.5 ppm) Aromatic H (7.8–8.1 ppm), NH₂ (7.63 ppm) Aromatic H (7.09–7.39 ppm) Likely aromatic H near nitro group

Key Observations :

  • The target compound’s maleimide carbonyl IR peak (~1700 cm⁻¹) would differ from 17 ’s sulfonamide and indole C=O peaks .
  • Its NMR would lack the NH₂ signals seen in 17 but may show distinct pyrazole CH₃ and maleimide protons.
Thermal and Stability Data

While direct thermal data for the target compound is unavailable, analogs suggest:

  • Maleimides (e.g., T91 ) decompose above 200°C .
  • Sulfonamide-containing 17 has a higher melting point (129–130°C) than T91 (93°C), indicating greater crystallinity due to hydrogen bonding.

Biological Activity

The compound 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 1857047-02-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C9H8BrN3O2C_9H_8BrN_3O_2 with a molecular weight of 270.08 g/mol. Key physical properties include:

PropertyValue
Boiling Point432.6 ± 35.0 °C (Predicted)
Density1.76 ± 0.1 g/cm³ (Predicted)
pKa-0.50 ± 0.10 (Predicted)

These properties indicate that the compound is relatively stable under standard conditions and may exhibit unique interactions due to the presence of bromine and nitrogen functional groups.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antitumor Activity

Studies have demonstrated that derivatives of pyrrole compounds can inhibit cancer cell growth by interacting with specific molecular targets. For instance, similar compounds have shown effectiveness against colon cancer cell lines such as HCT-116 and SW-620, with growth inhibition concentrations ranging from 1.0×108M1.0\times 10^{-8}M to 1.6×108M1.6\times 10^{-8}M . The structural characteristics of the compound suggest it may also interact with growth factor receptors like EGFR and VEGFR2, which are critical in tumor proliferation.

Enzyme Inhibition

The compound's ability to inhibit enzymes has been a focal point in research. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in treating diseases associated with aberrant enzyme activity.

The biological effects of This compound are likely mediated through:

  • Enzyme Interactions: The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation: It may influence signaling pathways by interacting with cellular receptors.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition of Tyrosine Kinases:
    • A study focused on pyrrole derivatives indicated that modifications in side groups significantly affect their ability to inhibit tyrosine kinases, which are pivotal in cancer progression .
  • Molecular Docking Studies:
    • Molecular docking analyses have shown that certain pyrrole derivatives form stable complexes with ATP-binding domains of growth factor receptors, suggesting their potential as targeted therapies for cancer .
  • Antioxidant Properties:
    • Some derivatives exhibited antioxidant activity alongside low toxicity profiles, indicating their suitability for further development as therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions involving brominated pyrazole precursors. For example, a diazomethane-mediated alkylation under cooled conditions (-20°C to -15°C) in dichloromethane with triethylamine as a base has been used for analogous pyrrole derivatives . Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (methanol or 2-propanol) is critical to isolate the product .

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:
Use a combination of:

  • 1H/13C NMR to confirm substituent positions and stereochemistry.
  • FTIR to identify carbonyl (C=O) and pyrrole/pyrazole ring vibrations.
  • HRMS for exact mass validation.
  • Melting point analysis to assess crystallinity (e.g., analogs in show melting points between 138–211°C) .

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:
Optimize reaction parameters:

  • Temperature control : Low temperatures (-15°C) minimize side reactions during alkylation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance bromine substitution efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Advanced: How to resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:

  • Perform 2D NMR (COSY, HSQC) to distinguish overlapping proton environments in pyrazole-pyrrole hybrids.
  • Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .
  • Re-examine recrystallization solvents, as impurities from incomplete purification can distort spectral profiles .

Basic: What are the key reactivity sites for functionalization?

Methodological Answer:

  • Bromine atom : Susceptible to Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions .
  • Pyrrole-2,5-dione core : Reactive toward nucleophiles (e.g., amines for ring-opening) or electrophiles (e.g., alkylation at the diketone oxygen) .

Advanced: What experimental designs are suitable for studying its environmental fate?

Methodological Answer:
Adopt a tiered approach:

  • Lab-scale studies : Assess hydrolysis/photodegradation kinetics under controlled pH/UV conditions .
  • Ecotoxicology assays : Use Daphnia magna or algal models to evaluate acute toxicity (OECD Test Guidelines 201/202) .
  • Partitioning studies : Measure log Kow (octanol-water) via shake-flask methods to predict bioaccumulation .

Basic: How to analyze thermal stability for storage or application?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., analogs in show stability up to 200°C) .

Advanced: What computational methods predict its biological activity?

Methodological Answer:

  • Molecular docking : Screen against target enzymes (e.g., kinases) using PyRx or AutoDock.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from pyrazole derivatives .

Basic: What solvents are compatible with this compound?

Methodological Answer:

  • Polar aprotic solvents : DMSO, DMF (for reactions requiring high solubility).
  • Chlorinated solvents : Dichloromethane (for low-temperature reactions) .
  • Avoid protic solvents (e.g., water) unless stabilized by hydrogen-bond acceptors .

Advanced: How to design a mechanistic study for its degradation pathways?

Methodological Answer:

  • Isotopic labeling : Use deuterated solvents (D2O) or 13C-labeled analogs to trace hydrolysis intermediates .
  • LC-HRMS : Monitor degradation products in real-time under oxidative (H2O2/UV) or reductive (NaBH4) conditions .

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